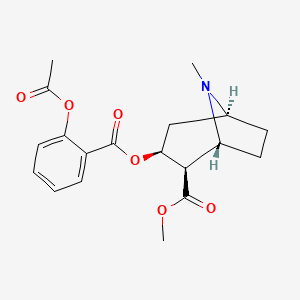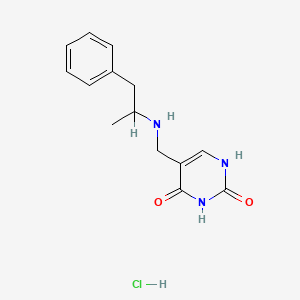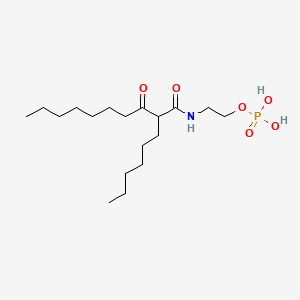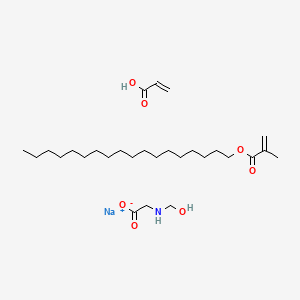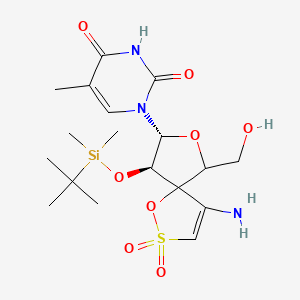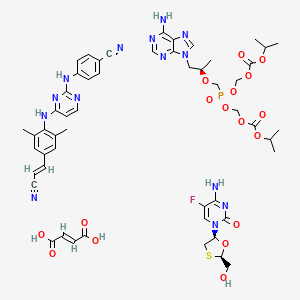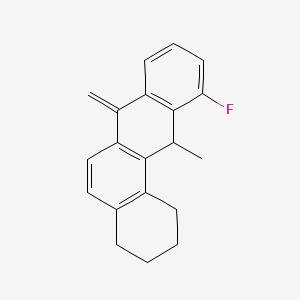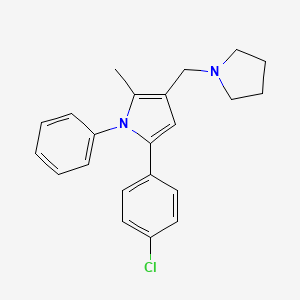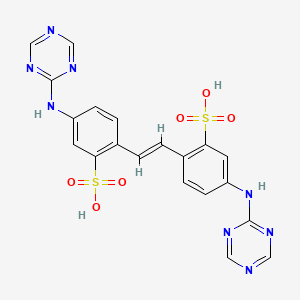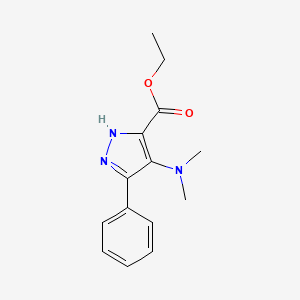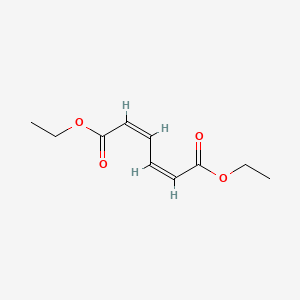
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester: is an organic compound that belongs to the class of butadiene derivatives. It is characterized by the presence of two ester groups attached to the butadiene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a dienophile. In this case, 1,3-butadiene reacts with maleic anhydride to form the corresponding cyclohexene derivative, which is then esterified to produce the diethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid.
Reduction: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology and Medicine: In biological research, it is used to study enzyme-catalyzed reactions involving ester hydrolysis. Its derivatives are explored for potential pharmaceutical applications.
Industry: In the industrial sector, it is used in the production of polymers and resins. Its unique reactivity makes it valuable in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The butadiene backbone can participate in cycloaddition reactions, forming cyclic compounds.
Comparaison Avec Des Composés Similaires
- trans-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester
- cis-1,4-Diphenyl-1,3-butadiene
Comparison: cis,cis-1,3-Butadiene-1,4-dicarboxylic acid, diethyl ester is unique due to its cis configuration, which influences its reactivity and physical properties. Compared to its trans isomer, the cis configuration results in different stereochemical outcomes in reactions. The presence of ester groups also differentiates it from other butadiene derivatives, providing distinct chemical behavior and applications.
Propriétés
Numéro CAS |
6032-77-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
diethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5-,8-6- |
Clé InChI |
VHIYCPCXACHVJM-SFECMWDFSA-N |
SMILES isomérique |
CCOC(=O)/C=C\C=C/C(=O)OCC |
SMILES canonique |
CCOC(=O)C=CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
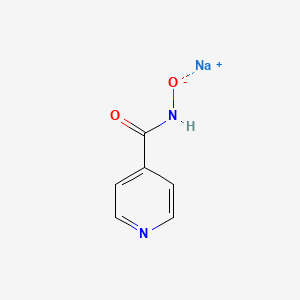
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
